[4-(Benzyloxy)-3-bromophenyl]methanol
Description
[4-(Benzyloxy)-3-bromophenyl]methanol: is an organic compound with the molecular formula C13H11BrO2 It is a derivative of phenol, where the phenolic hydrogen is replaced by a benzyloxy group and a bromine atom is substituted at the meta position relative to the hydroxyl group
Properties
IUPAC Name |
(3-bromo-4-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXCLIDRDMAUAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzyloxy)-3-bromophenyl]methanol typically involves the following steps:
Bromination of Phenol: The starting material, phenol, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the meta position.
Formation of Benzyloxy Group: The brominated phenol is then reacted with benzyl alcohol in the presence of a base such as sodium hydroxide or potassium carbonate to form the benzyloxy group.
Reduction to Methanol: The final step involves the reduction of the benzyloxy-bromophenol intermediate to this compound using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [4-(Benzyloxy)-3-bromophenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding hydroxy compound using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of hydroxy compounds.
Substitution: Formation of substituted phenylmethanol derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, [4-(Benzyloxy)-3-bromophenyl]methanol serves as a versatile intermediate for the preparation of various complex molecules. It is used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Biology
The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used as a starting material for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate or as a building block for the development of new therapeutic agents.
Industry
The compound finds applications in the production of specialty chemicals, polymers, and materials with specific properties. It is used in the manufacture of dyes, pigments, and coatings.
Mechanism of Action
The mechanism of action of [4-(Benzyloxy)-3-bromophenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and bromine atom contribute to its binding affinity and selectivity. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
[4-(Benzyloxy)phenol]: Similar structure but lacks the bromine atom.
[3-Bromo-4-hydroxybenzyl alcohol]: Similar structure but lacks the benzyloxy group.
[4-(Benzyloxy)-3-chlorophenyl]methanol: Similar structure but has a chlorine atom instead of bromine.
Uniqueness
[4-(Benzyloxy)-3-bromophenyl]methanol is unique due to the presence of both the benzyloxy group and the bromine atom, which confer distinct chemical and biological properties
Biological Activity
[4-(Benzyloxy)-3-bromophenyl]methanol, with the molecular formula C13H11BrO2, is a phenolic compound notable for its potential biological activities. This compound features a benzyloxy group and a bromine atom at the meta position relative to the hydroxyl group, which contributes to its unique chemical properties and biological interactions.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound is characterized by:
- Benzyloxy Group : Enhances lipophilicity, facilitating cell membrane penetration.
- Bromine Atom : Contributes to chemical reactivity and potential for halogen bonding, advantageous in drug design.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:
- Enzymes : Inhibition of enzyme activity, affecting metabolic pathways.
- Receptors : Modulation of receptor signaling pathways, influencing cellular responses.
The compound may exert its effects through multiple mechanisms, including enzyme inhibition and disruption of cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 18 |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Antifungal Activity
The antifungal properties of this compound have also been evaluated. In vitro studies demonstrated its effectiveness against common fungal pathogens, indicating potential therapeutic applications in treating fungal infections.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has shown selective cytotoxicity toward various cancer cell lines, particularly in breast cancer models.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (breast cancer) | 10 |
| HeLa (cervical cancer) | >50 |
| HepG2 (liver cancer) | >50 |
The mechanism of action in cancer cells may involve apoptosis induction and cell cycle arrest, as evidenced by increased caspase-3 activity and morphological changes observed in treated cells.
Case Studies
-
Antimicrobial Efficacy Study
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent . -
Anticancer Activity Investigation
In a study focusing on breast cancer cells (MDA-MB-231), this compound was found to induce apoptosis at concentrations of 10 µM. The study reported enhanced caspase-3 activity and significant morphological alterations in treated cells compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
